Sodium N,2-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N,2-dihydroxybenzamide is an organic compound that incorporates both a hydroxamate group and a phenoxy group in the ortho-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Sodium N,2-dihydroxybenzamide involves the reaction of N,2-dihydroxybenzamide with sodium hydroxide. This reaction typically occurs in a solvent such as methanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the preparation of benzamide derivatives, including this compound, can be achieved through the direct condensation of benzoic acids and amines. This process often employs catalysts such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation .
Chemical Reactions Analysis
Types of Reactions
Sodium N,2-dihydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxamate and phenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, hydroxamic acids, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
Sodium N,2-dihydroxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium N,2-dihydroxybenzamide involves its ability to chelate metal ions through its hydroxamate and phenoxy groups. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport and storage in biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sodium N,2-dihydroxybenzamide include:
- N,3,4-Trihydroxybenzamide
- N,2-Dihydroxy-4-methylbenzamide
- Benzhydroxamic acid
- Benzohydroxamic acid sodium salt
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxamate and phenoxy groups in the ortho-position. This structural feature gives it distinct coordination chemistry properties and makes it particularly effective in chelating metal ions and forming stable complexes .
Properties
CAS No. |
2460-25-5 |
---|---|
Molecular Formula |
C7H6NNaO3 |
Molecular Weight |
175.12 g/mol |
IUPAC Name |
sodium;2-(hydroxycarbamoyl)phenolate |
InChI |
InChI=1S/C7H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8-11;/h1-4,9,11H,(H,8,10);/q;+1/p-1 |
InChI Key |
OPTUZPZNSBCIQW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NO)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.